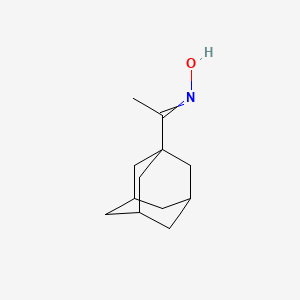

1-Adamantan-1-yl-ethanone oxime

Description

Contextualization within Adamantane (B196018) Chemical Research

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, has captivated chemists since its discovery due to its unique properties of high symmetry, rigidity, and lipophilicity. grafiati.com These characteristics have led to the extensive exploration of adamantane derivatives in various scientific fields, including materials science and, most notably, medicinal chemistry. dntb.gov.uaresearchgate.net The incorporation of the adamantane scaffold into molecular structures can significantly influence their biological activity and pharmacokinetic properties. researchgate.net

1-Adamantan-1-yl-ethanone oxime emerges as a key intermediate in the synthesis of more complex adamantane derivatives. Its precursor, 1-acetyladamantane, is a common starting material in adamantane chemistry. The conversion of the ketone group in 1-acetyladamantane to an oxime introduces a new site of reactivity, allowing for a diverse range of chemical transformations and the creation of novel adamantane-based compounds.

Significance of the Oxime Moiety in Organic Synthesis and Medicinal Chemistry

The oxime functional group (C=N-OH) is a versatile and highly valuable moiety in organic chemistry. Oximes serve as crucial intermediates in a variety of chemical reactions, including Beckmann rearrangements, reductions to amines, and the formation of various heterocyclic compounds. Their ability to be readily prepared from ketones and aldehydes makes them accessible and widely used building blocks in synthetic strategies.

In medicinal chemistry, the oxime group is present in a number of biologically active compounds and can contribute to a molecule's pharmacological profile through its ability to form hydrogen bonds and its specific stereoelectronic properties. The transformation of oximes into other functional groups is also a key strategy in the development of new therapeutic agents.

Historical Perspectives on Adamantane-Based Oximes in Scholarly Literature

The study of adamantane derivatives blossomed after the development of practical synthetic routes to adamantane itself. Early research focused on the fundamental reactivity of the adamantane core. Over time, the focus expanded to include the synthesis and investigation of a wide array of functionalized adamantane compounds.

While the broader class of adamantane derivatives has been extensively studied for decades, specific research focusing on this compound appears more recent in scholarly literature. Much of the available research on this particular oxime positions it as a key precursor for the synthesis of its ester derivatives. For instance, a notable study by Si Liu and colleagues, "Design, Synthesis and Antifungal Activity of Novel 1-(Adamantan-1-yl) ethanone (B97240) Oxime Esters," highlights the role of this oxime in generating compounds with potential biological applications. This and similar studies underscore the compound's importance as a building block in the ongoing quest for new bioactive molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-[1-(1-adamantyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3 |

InChI Key |

NOWUKHMRBUCWRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

General Synthetic Approaches to Oxime Formation

The creation of oximes is most commonly achieved through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). byjus.comnih.gov This reaction is a fundamental transformation in carbonyl chemistry.

Hydroxylamine-Mediated Oximation of 1-Adamantan-1-yl-ethanone Precursors

The direct reaction of 1-adamantan-1-yl-ethanone with hydroxylamine hydrochloride is a well-established and effective method for producing 1-adamantan-1-yl-ethanone oxime. researchgate.net This process is typically conducted in a protic solvent like ethanol. A base, such as sodium acetate (B1210297) or pyridine (B92270), is often added to neutralize the hydrochloric acid that forms and to free the hydroxylamine for the reaction. researchgate.net

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. This is followed by a dehydration step to yield the oxime. byjus.com The sterically demanding adamantyl group can hinder this process, potentially requiring longer reaction times or higher temperatures compared to less bulky ketones. The reaction can produce a mixture of (E) and (Z) isomers of the oxime.

Catalytic Considerations in Oxime Synthesis

While the traditional method is often sufficient, catalysts can be used to improve reaction rates and selectivity. Acid or base catalysis is common in oxime synthesis. Acids can activate the carbonyl group, making it more susceptible to nucleophilic attack, while bases can increase the nucleophilicity of hydroxylamine. researchgate.net

Modern approaches have introduced more advanced catalytic systems, including metal catalysts and solid-supported reagents. hydro-oxy.comresearchgate.netgoogle.comnih.gov These can offer benefits such as milder reaction conditions, simplified purification, and the ability to reuse the catalyst. researchgate.net However, the application of these sophisticated techniques specifically for the synthesis of this compound is not widely reported, with the classical hydroxylamine hydrochloride method remaining prevalent.

Targeted Synthesis of this compound

The specific preparation of this compound generally involves reacting 1-adamantan-1-yl-ethanone with an excess of hydroxylamine hydrochloride and a base like sodium acetate in an alcohol-based solvent. The mixture is typically heated under reflux to ensure the reaction goes to completion. Upon cooling, the product can often be isolated by adding water to induce precipitation, followed by filtration. The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Confirmation of the synthesized product's identity and purity is achieved through various spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of characteristic signals in the spectra, such as the N-OH proton in ¹H NMR and the C=N carbon in ¹³C NMR, confirms the successful formation of the oxime.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

|---|---|

| ¹H NMR | Signals for adamantyl protons, a singlet for methyl protons, and a broad singlet for the N-OH proton. |

| ¹³C NMR | Signals for the adamantane (B196018) cage carbons, the methyl carbon, and a downfield signal for the C=N carbon. |

| IR (cm⁻¹) | A broad O-H stretching band (3100-3600 cm⁻¹), a C=N stretching band (1640-1690 cm⁻¹), and C-H and C-C stretching bands of the adamantyl group. byjus.com |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the compound's molecular weight. |

Synthesis of Adamantane-Based Oxime Derivatives and Analogs

The reactivity of the oxime functional group allows for the synthesis of various derivatives and analogs of this compound, with modifications possible at either the oxime group or the adamantane cage.

Strategies for Oxime Ether and Oxime Ester Formation

Oxime ethers and esters are significant derivatives. Oxime ethers are synthesized by O-alkylation of the oxime, typically using an alkylating agent in the presence of a base. Careful selection of the base and solvent is necessary to favor O-alkylation over the competing N-alkylation reaction. wikipedia.org

Oxime esters are prepared by reacting the oxime with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. google.com

Functionalization at the Adamantane Cage

The adamantane cage itself can be functionalized to create a range of analogs. rsc.orgnih.govresearchgate.net While direct C-H functionalization of the adamantane core is possible, it can be challenging to achieve selectivity in the presence of the reactive oxime group. acs.org

A common strategy involves functionalizing the adamantane precursor before forming the oxime. For instance, hydroxylation or halogenation of the adamantane ring can be performed on a suitable starting material. nih.gov This is then followed by the introduction of the acetyl group and subsequent oximation to yield the desired functionalized adamantane-based oxime analog. nih.govnih.gov

Integration with Heterocyclic Moieties

The fusion of the adamantane nucleus with heterocyclic rings generates compounds with unique three-dimensional structures and potential biological activities. Methodologies for achieving this integration often involve either constructing the heterocycle onto an adamantane precursor or linking a pre-formed heterocycle to the adamantane core. 1-Adamantan-1-yl-ethanone and its oxime derivative are key starting materials in these strategies.

One direct approach involves the formation of oxime esters. For instance, a series of 1-(adamantan-1-yl)ethanone oxime esters bearing a pyridinyl moiety has been synthesized. researchgate.net In this method, the core this compound is esterified with various pyridinyl-containing carboxylic acids, directly linking the adamantane and heterocyclic components through an oxime ester linkage. researchgate.net

| Entry | Reactant 1 | Reactant 2 | Linker Type | Resulting Moiety |

| 1 | This compound | Pyridinyl-containing carboxylic acid | Oxime Ester | Adamantyl-ethanone-oxime-pyridinyl ester |

| 2 | Adamantyl ethanone (B97240) | Pyridyl-thiol (ArSH) | Thioether | Adamantyl-ethanone-S-pyridyl |

| 3 | Adamantyl ethanone | Pyridyl-alcohol (ArOH) | Ether | Adamantyl-ethanone-O-pyridyl |

Another significant strategy involves the de novo synthesis of the heterocyclic ring from an adamantane-containing precursor. The synthesis of adamantane-bearing 1,2,4-triazoles and 1,3,4-thiadiazoles exemplifies this approach. researchgate.net The process begins with adamantane-1-carbonyl chloride, which is reacted with thiosemicarbazide (B42300) to yield 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide. This intermediate can then be cyclized under different conditions to form either the 1,2,4-triazole (B32235) or the 1,3,4-thiadiazole (B1197879) ring. researchgate.net

Table 1: Synthesis of Adamantane-Containing Heterocycles

| Starting Material | Intermediate | Reaction Condition | Heterocyclic Product |

| Adamantane-1-carbonyl chloride | 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | Reflux in NaOH solution | 5-(Adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Adamantane-1-carbonyl chloride | 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | Stirring in concentrated H₂SO₄ | 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine |

These methods highlight the versatility of adamantane carbonyl compounds as precursors for a diverse range of heterocyclic derivatives, where the oxime or its parent ketone can be a critical starting point for chemical elaboration. johnshopkins.edunih.gov

Multi-component Reaction Strategies for Adamantane Oxime Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools in modern synthetic chemistry. They offer efficiency, atom economy, and rapid access to molecular complexity. While direct MCRs starting from this compound are not extensively documented, its ketone precursor, 1-adamantan-1-yl-ethanone, is an ideal substrate for several classes of MCRs.

Strecker Reaction: The Strecker synthesis is a classic MCR that produces α-amino nitriles from an aldehyde or ketone, ammonia (B1221849) (or an amine), and a cyanide source. masterorganicchemistry.commasterorganicchemistry.com This method has been successfully applied to adamantane aldehydes in the synthesis of pharmacologically important molecules like Saxagliptin. researchgate.net An adamantane-derived aldehyde undergoes an asymmetric Strecker reaction with an amine and potassium cyanide to generate a key homochiral aminonitrile intermediate. researchgate.net This demonstrates the feasibility of using adamantane carbonyl compounds in MCRs to build complex chiral structures.

Isocyanide-Based MCRs (IMCRs): Isocyanides are exceptionally versatile reactants in MCRs, most notably in the Passerini and Ugi reactions. nih.govencyclopedia.pub

The Passerini three-component reaction (P-3CR) typically combines a carbonyl compound (like 1-adamantan-1-yl-ethanone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. nih.gov

The Ugi four-component reaction (U-4CR) extends this by including an amine, combining it with the carbonyl compound, carboxylic acid, and isocyanide to produce a bis-amide, a scaffold common in peptidomimetics. beilstein-journals.org

The synthesis of adamantyl isocyanides has been developed, making them available as building blocks for these powerful reactions. The use of an adamantane-containing ketone, such as the precursor to the title oxime, in a Ugi or Passerini reaction would allow for the rapid assembly of complex molecules bearing the adamantyl cage.

Table 2: Applicability of MCRs to Adamantane Carbonyl Precursors

| MCR Type | Key Reactants | Adamantane Component | Typical Product |

| Strecker Reaction | Ketone/Aldehyde, Amine, Cyanide | 1-Adamantan-1-yl-ethanone | α-Amino nitrile |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | 1-Adamantan-1-yl-ethanone | α-Acyloxy amide |

| Ugi Reaction | Ketone/Aldehyde, Carboxylic Acid, Amine, Isocyanide | 1-Adamantan-1-yl-ethanone | Bis-amide |

These MCR strategies underscore the synthetic potential of 1-adamantan-1-yl-ethanone as a precursor to generate diverse libraries of complex adamantane derivatives, which could subsequently be converted to their corresponding oximes if required.

Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of Oxime Formation Reactions

The synthesis of 1-adamantan-1-yl-ethanone oxime typically proceeds through the condensation reaction of 1-adamantan-1-yl-ethanone with hydroxylamine (B1172632). byjus.comyoutube.com This reaction follows a well-established nucleophilic addition-elimination pathway.

The mechanism commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. youtube.com The presence of the bulky adamantyl group can sterically hinder this approach, potentially affecting the reaction kinetics compared to less hindered ketones. Following the initial addition, a proton transfer occurs, leading to a tetrahedral intermediate. youtube.com Subsequent elimination of a water molecule, often facilitated by acidic or basic conditions, results in the formation of the C=N double bond characteristic of the oxime. youtube.commasterorganicchemistry.com The reaction is generally reversible, and the removal of water can drive the equilibrium towards the product side.

The formation of oximes can exist as (E) and (Z) isomers, which can often be separated by techniques like gas chromatography. nih.gov The specific isomeric preference for this compound would be influenced by the steric bulk of the adamantyl group relative to the methyl group.

Beckmann Rearrangement and Fragmentation Aptitude

The Beckmann rearrangement is a classic acid-catalyzed transformation of oximes into amides or lactams. byjus.comwikipedia.orgnumberanalytics.com For this compound, this rearrangement would yield an N-substituted acetamide. The generally accepted mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.orgcsbsju.edu This is followed by a concerted 1,2-migration of the group anti-periplanar to the leaving group onto the nitrogen atom, with simultaneous expulsion of water. wikipedia.orgnumberanalytics.com This concerted step avoids the formation of a high-energy nitrenium ion. organic-chemistry.orgcsbsju.edu The resulting nitrilium ion is then attacked by water, and after deprotonation and tautomerization, the final amide product is formed. masterorganicchemistry.com

The stereochemistry of the starting oxime is crucial, as the group that migrates is the one positioned anti to the hydroxyl group. wikipedia.orgnumberanalytics.com The rigid adamantyl cage can influence the migratory aptitude. In the photochemical Beckmann rearrangement of adamantanone oxime in acetic acid, 4-azatricyclo masterorganicchemistry.commasterorganicchemistry.comnih.govresearchgate.netundecan-5-one was formed in high yield, indicating a clean rearrangement without fragmentation. rsc.org

A competing reaction to the Beckmann rearrangement is fragmentation. wikipedia.org This pathway is favored when the group alpha to the oxime can stabilize a carbocation. wikipedia.org The adamantyl cation is known to be relatively stable, which could make fragmentation a viable process for this compound under certain conditions. Fragmentation pathways, such as the McLafferty rearrangement, are also observed in the mass spectra of ketoximes. nih.gov This rearrangement involves the transfer of a gamma-hydrogen atom to an acceptor group, leading to the cleavage of the molecule. nih.gov

Table 1: Factors Influencing Beckmann Rearrangement vs. Fragmentation

| Factor | Favors Beckmann Rearrangement | Favors Fragmentation |

| Substrate Structure | Migrating group with low carbocation stability | Migrating group that forms a stable carbocation (e.g., quaternary carbon centers) wikipedia.org |

| Reaction Conditions | Strong acids (e.g., H₂SO₄, PPA) wikipedia.org | Conditions promoting carbocation formation |

| Leaving Group | Good leaving group on nitrogen | Good leaving group on nitrogen |

O-Alkylation and O-Acylation Reaction Mechanisms

The oxygen atom of the oxime hydroxyl group in this compound can undergo nucleophilic attack to form O-alkylated and O-acylated derivatives. These reactions typically proceed via nucleophilic substitution.

O-Alkylation: This involves the reaction of the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.govacs.org The base deprotonates the hydroxyl group to form an oximate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The bulky adamantyl group might influence the accessibility of the oxygen atom, potentially affecting reaction rates.

O-Acylation: O-Acyl oximes can be synthesized by reacting the oxime with an acylating agent like an acyl chloride or an acid anhydride. researchgate.netnih.gov These reactions are important as O-acyl oximes are versatile building blocks in organic synthesis, particularly for the construction of N-heterocycles. rsc.orgresearchgate.net The mechanism involves the nucleophilic attack of the oxime oxygen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). O-Acyl oximes can also serve as internal oxidants in transition metal-catalyzed reactions. rsc.orgresearchgate.net

Radical Chemistry and Transformations Involving Oxime Derivatives

Oxime derivatives, including those of 1-adamantan-1-yl-ethanone, can participate in radical reactions. The N-O bond in oximes can be cleaved to generate iminoxyl radicals. beilstein-journals.org These radicals are key intermediates in various synthetic transformations.

The stability of iminoxyl radicals is influenced by the substituents. Sterically hindered iminoxyl radicals, such as di-(1-adamantyl)iminoxyl, have been synthesized and shown to be stable crystalline compounds at room temperature. beilstein-journals.org This stability is attributed to the steric shielding provided by the bulky adamantyl groups.

Iminoxyl radicals can undergo a variety of reactions, including:

Oxidative C-O coupling: They can couple with other radical species or undergo oxidation to form new C-O bonds. beilstein-journals.orgresearchgate.net

Intramolecular cyclizations: Iminoxyl radicals can undergo intramolecular hydrogen atom transfer (HAT) to generate carbon-centered radicals, which can then cyclize to form heterocyclic structures. beilstein-journals.org

Addition to double bonds: Intermolecular addition of oxime radicals to C=C bonds has also been observed. researchgate.net

The presence of the adamantyl group in derivatives of this compound would likely influence the stability and reactivity of the corresponding iminoxyl radicals, potentially favoring specific reaction pathways.

Reactivity in Cyclization and Rearrangement Pathways

Beyond the Beckmann rearrangement, adamantane-containing oximes and their derivatives can participate in various other cyclization and rearrangement reactions. The rigid adamantane (B196018) framework can direct the stereochemical outcome of these reactions and can itself be subject to rearrangement under certain conditions. rsc.orgresearchgate.net

For instance, the cyclization of oxime dianions with reagents like diethyl oxalate (B1200264) or epibromohydrin (B142927) can lead to the formation of functionalized isoxazoles and 1,2-oxazines, respectively. researchgate.net The specific products formed can depend on the ring size of the starting cyclic ketone oxime. researchgate.net

The adamantane skeleton itself is known to undergo rearrangements, often driven by the formation of more stable carbocation intermediates. rsc.orgresearchgate.netnih.gov While this compound has the adamantyl cage already formed, reactions proceeding through carbocationic intermediates involving the adamantyl moiety could potentially lead to skeletal rearrangements.

Furthermore, cascade reactions involving initial oxime formation followed by cyclization are a powerful tool for constructing complex heterocyclic systems. rsc.org The unique steric and electronic properties of the 1-adamantyl group could be exploited to control the regioselectivity and stereoselectivity of such cascade processes.

Boron Chelation Dynamics of Adamantane Oximes

Oximes are known to form complexes with boron compounds. The condensation of oximes with boronic acids can lead to the formation of stable heterocyclic structures. figshare.comnih.gov Specifically, the reaction of oximes with boronic acids or boric acid can afford remarkably stable 2,4,10-trioxa-1,5,7-triaza-3-boroadamantanes. figshare.comnih.gov The mechanism for this transformation is proposed to involve the reversible formation of unstable oxime cyclotrimers, which are then intercepted by the boronic acids. figshare.comnih.gov

The presence of the adamantyl group in this compound could influence the kinetics and thermodynamics of this chelation process. The bulky nature of the adamantyl group might affect the stability of the resulting boron-containing cage compound. Borylated oximes are versatile synthetic intermediates and have applications in bioconjugation chemistry. nih.govrsc.org The synthesis of highly boron-doped diamond and graphite (B72142) has been achieved using adamantane and ortho-carborane under high pressure, highlighting the unique chemistry of adamantane in the context of boron-containing materials. arxiv.org

Derivatization and Analog Development

Strategic Design of Analogs for Structure-Activity Relationship Studies

The systematic modification of a lead compound is a cornerstone of drug discovery, allowing for the elucidation of structure-activity relationships (SAR). For derivatives of 1-adamantan-1-yl-ethanone oxime, this involves the strategic introduction of different chemical moieties to probe the interactions with biological targets and optimize desired properties.

Incorporation of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic rings is a common strategy to enhance the biological activity of a lead compound. In the context of adamantane-containing molecules, these substituents can influence the compound's electronic properties, lipophilicity, and ability to form specific interactions with target proteins. luxembourg-bio.com

For instance, in the development of ketamine analogs, the substitution on the aromatic ring with electron-withdrawing or electron-donating groups significantly impacts their anesthetic and analgesic properties. luxembourg-bio.com The position of the substituent on the aromatic ring is also crucial, with 2- and 3-substituted compounds often showing greater activity than their 4-substituted counterparts. luxembourg-bio.com This principle can be extrapolated to the design of this compound analogs, where the incorporation of various aromatic and heteroaromatic systems can be used to fine-tune the molecule's interaction with its biological target.

The inclusion of a pyridine (B92270) ring, a common heteroaromatic system, has been explored in the design of novel pyrazole (B372694) oxime compounds. researchgate.net This modification is often driven by the desire to introduce new interaction points, such as hydrogen bond acceptors, which can lead to improved biological activity.

Introduction of Varied Linker Systems

Research on adamantyl ethanone (B97240) pyridyl derivatives has explored the use of sulfur, oxygen, sulfoxide, sulfone, and amide linkers to connect the pyridyl ring to the adamantyl ethanone core. jchemrev.com This variation in linker chemistry allows for a systematic investigation of how the electronic and conformational properties of the linker influence the inhibitory activity of the compounds against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). jchemrev.com

Synthesis of Specific this compound Derivatives

The following sections detail the synthesis of specific classes of this compound derivatives, highlighting the chemical strategies employed to create novel hybrid compounds.

Novel Oxime Esters with Adamantyl and Pyridinyl Moieties

The synthesis of novel oxime esters incorporating both adamantyl and pyridinyl moieties has been pursued to develop new antifungal agents. jchemrev.com The general synthetic approach involves the esterification of 1-(adamantan-1-yl)ethanone oxime with a pyridinyl-containing carboxylic acid.

A series of ten 1-(adamantan-1-yl)ethanone oxime esters containing a pyridinyl moiety were designed and synthesized. jchemrev.com The preliminary bioassay results for some of these compounds against Sclerotinia sclerotiorum and Botrytis cinerea are presented below.

| Compound | Antifungal Activity against S. sclerotiorum (EC50, µg/mL) | Antifungal Activity against B. cinerea (EC50, µg/mL) |

| 3d | 18.18 | 35.21 |

| 3e | 14.16 | 27.60 |

| 3h | 15.89 | 30.15 |

| 3i | 17.65 | 32.97 |

The synthesis of these compounds typically involves the reaction of 1-(adamantan-1-yl)ethanone with hydroxylamine (B1172632) hydrochloride to form the oxime, followed by esterification with a suitable pyridinyl acyl chloride or carboxylic acid in the presence of a coupling agent.

Adamantanyl-Thiadiazole Hybrid Compound Synthesis

The molecular hybridization of an adamantane (B196018) scaffold with a 1,3,4-thiadiazole (B1197879) ring has led to the development of compounds with a range of biological activities, including antimicrobial and anti-inflammatory effects. organic-chemistry.org The synthesis of these hybrids often starts from adamantane-1-carboxylic acid or its derivatives.

A common route involves the conversion of adamantane-1-carboxylic acid to the corresponding thiosemicarbazide (B42300), which is then cyclized to form the 5-(1-adamantyl)-1,3,4-thiadiazole-2-thiol. organic-chemistry.org This intermediate can be further functionalized to generate a library of derivatives. For example, a series of 5-adamantyl thiadiazole derivatives were synthesized and evaluated for their anti-proliferative activity.

The synthesis of 4-(1-adamantyl)-2-aryl-1,3-thiazoles can also be achieved from 1-acetyladamantane, which is a close precursor to this compound. This synthesis proceeds through the formation of 4-(1-adamantyl)-1,2,3-thiadiazole, which upon treatment with a strong base, generates a reactive intermediate that can be trapped with aromatic carboxylic acid chlorides.

Below is a table summarizing some synthesized adamantanyl-thiadiazole derivatives and their reported activities.

| Compound | Target/Activity |

| 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione | Antibacterial (Gram-negative) |

| Propionic acid derivative of adamantyl-thiadiazole (Compound 9 in source) | Anti-inflammatory |

| Thiazolo-thiadiazole adamantane derivative (Compound 17 in source) | EGFR Inhibitor |

Adamantanyl-Oxadiazole Hybrid Compound Synthesis

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle that has been combined with the adamantane moiety to create compounds with diverse pharmacological properties. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through various methods, often involving the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones.

While a direct synthesis from this compound is not extensively reported, the synthesis of 5-(1-adamantyl)-1,3,4-oxadiazole derivatives typically starts from adamantane-1-carbohydrazide. This hydrazide can be reacted with carbon disulfide to form 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol, a versatile intermediate for further derivatization. jchemrev.com

The general synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles often involves the condensation of an acylhydrazide with a carboxylic acid or its derivative, followed by cyclization. For instance, the reaction of hydrazides with isothiocyanates can yield thiosemicarbazide intermediates, which can then be cyclized to form 1,3,4-oxadiazoles. researchgate.net

A study on the synthesis of adamantyl-1,3,4-oxadiazole hybrid compounds as CaMKIIδ kinase inhibitors started from commercially available adamantane carboxylic acid, which was converted to adamantanyl hydrazide. researchgate.net This was then used to construct the 1,3,4-oxadiazole ring. researchgate.net

The following table presents some examples of synthesized adamantanyl-oxadiazole derivatives.

| Compound | Starting Material | Synthetic Method |

| 2-Adamantyl-5-aryl-1,3,4-oxadiazoles | Adamantan-1-carboxylic acid | Cyclodehydration of aryl hydrazides |

| 5-(1-Adamantyl)-2-substituted thio-1,3,4-oxadiazoles | 5-(1-Adamantyl)-1,3,4-oxadiazoline-2-thione | Reaction with alkyl halides |

| 5-(1-Adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones | 5-(1-Adamantyl)-1,3,4-oxadiazoline-2-thione | Mannich reaction |

Chiral Derivatization Strategies and Stereochemical Control

The synthesis of enantiomerically pure or enriched compounds from prochiral precursors like this compound is a cornerstone of modern medicinal and materials chemistry. The introduction of a stereocenter at the carbon atom of the oxime functional group would lead to chiral amines, which are valuable building blocks. The primary approaches to achieve this involve either the temporary attachment of a chiral molecule (a chiral auxiliary) to guide the stereochemical outcome of a reaction or the use of a chiral catalyst to influence the transition state of a stereocenter-forming reaction.

Potential Chiral Auxiliary-Based Strategies

A common strategy for achieving stereochemical control is the use of a chiral auxiliary. wikipedia.org This involves covalently bonding a single enantiomer of a chiral molecule to the prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent from a specific face, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

For this compound, this could be envisioned by first forming a chiral oxime ether. For instance, the oxime could be alkylated with a chiral alkyl halide. The resulting chiral oxime ether would then possess a defined stereochemical environment around the C=N bond. Diastereoselective addition of a nucleophile or a reducing agent to this chiral intermediate would lead to the formation of a new stereocenter with a predictable configuration.

Commonly employed chiral auxiliaries that could theoretically be adapted for this purpose include those derived from naturally occurring chiral molecules, such as:

Pseudoephedrine and Pseudoephenamine: These are versatile chiral auxiliaries used in the alkylation of enolates to produce chiral carbonyl compounds. nih.gov

Oxazolidinones (Evans Auxiliaries): These are widely used to direct a variety of stereoselective transformations, including alkylations and aldol (B89426) reactions. nih.gov

Camphorsultam: This auxiliary is known for its high directing ability in a range of reactions, including Michael additions. wikipedia.org

A hypothetical reaction sequence could involve the formation of an amide with a chiral auxiliary like pseudoephenamine, followed by stereoselective transformations. nih.gov However, it is crucial to reiterate that specific applications of these auxiliaries to this compound have not been reported.

Potential Catalytic Asymmetric Reduction Strategies

Catalytic asymmetric hydrogenation represents a highly efficient method for the synthesis of chiral amines from imines and oximes. acs.orgresearchgate.netconsensus.app This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen atoms to the C=N double bond in a stereoselective manner.

Potential catalytic systems for the asymmetric reduction of this compound or its derivatives could include:

Ruthenium- and Rhodium-based Catalysts: Complexes of these metals with chiral phosphine (B1218219) ligands, such as BINAP and its derivatives (e.g., C3-TunePhos), have demonstrated high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones and imines. nih.govacs.org

Iridium-based Catalysts: Chiral iridium complexes, often with phosphine-oxazoline (PHOX) or f-Binaphane ligands, are particularly effective for the asymmetric hydrogenation of N-alkyl ketimines. acs.org

Nickel-Catalyzed Asymmetric Hydrogenation: Recent advancements have shown that earth-abundant nickel catalysts can effectively hydrogenate oximes to chiral hydroxylamines with high enantioselectivity. researchgate.net

The general mechanism for these reactions involves the coordination of the oxime substrate to the chiral metal catalyst. The chiral environment created by the ligand forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the resulting amine upon hydrogenation.

The table below outlines hypothetical data based on typical results observed for the asymmetric reduction of analogous aryl alkyl ketones or ketoximes, as specific data for this compound is unavailable.

| Catalyst System (Hypothetical) | Chiral Ligand | Product Type | Typical Enantiomeric Excess (ee %) |

| RuCl₂(diphosphine)(diamine) | (S,S)-Ts-DPEN | Chiral Amine | >90 |

| [Rh(cod)₂]BF₄ / Ligand | (R)-BINAP | Chiral Amine | >90 |

| Ir-PHOX complex | PHOX | Chiral Amine | >85 |

| Ni-Catalyst | Chiral N,N'-dioxide | Chiral Hydroxylamine | >95 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published ¹H or ¹³C NMR data for 1-Adamantan-1-yl-ethanone oxime could be located.

Infrared (IR) Spectroscopy for Functional Group Analysis

Specific IR absorption frequencies for this compound are not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While the molecular formula is established as C12H19NO, no experimental HRMS data confirming the exact mass of the molecular ion has been published.

X-ray Crystallography for Solid-State Structure Determination

There are no known X-ray crystallography studies on this compound to determine its solid-state structure, including bond lengths, bond angles, and crystal packing information.

Elemental Analysis for Compositional Verification

Published experimental elemental analysis data (carbon, hydrogen, and nitrogen percentages) for this compound is not available to verify its elemental composition.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties.

A comprehensive quantum chemical analysis of 1-Adamantan-1-yl-ethanone oxime provides a wealth of information about its stability, reactivity, and bonding.

Interactive Table: Frontier Molecular Orbital Energies of this compound (Exemplary Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method for analyzing the topology of the electron density to define atomic and bond properties. wiley-vch.de By examining the bond critical points (BCPs) in the electron density of this compound, QTAIM can characterize the nature of its chemical bonds, such as covalent or ionic character. This analysis can also reveal the presence of weaker interactions, like hydrogen bonds, which can influence the molecule's conformation and crystal packing. nih.govarxiv.org

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the elucidation of reaction mechanisms. For instance, the synthesis of this compound from 1-acetyladamantane and a hydroxylamine (B1172632) source involves a series of steps that can be modeled computationally. DFT can be used to calculate the activation energies for each step, providing a detailed understanding of the reaction kinetics and thermodynamics. researchgate.net This knowledge is invaluable for optimizing reaction conditions to improve yield and purity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciencescholar.us This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's binding site.

By docking this compound into the active sites of various enzymes or receptors, researchers can predict its potential biological targets. The adamantane (B196018) cage is a well-known pharmacophore that can fit into hydrophobic pockets of proteins. The oxime group can form hydrogen bonds with amino acid residues in the binding site. Docking studies can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov The binding affinity, often expressed as a docking score or binding free energy, can be calculated to rank the potential efficacy of the compound as an inhibitor or activator. nih.gov

Interactive Table: Exemplary Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.5 | Tyr59, Tyr119, Gly121 |

| Epidermal Growth Factor Receptor (EGFR) | -9.1 | Met793, Lys745, Thr790 |

Pharmacophore Modeling and Profiling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would likely include the hydrophobic adamantyl group, a hydrogen bond donor/acceptor in the oxime moiety, and specific spatial relationships between them. This model can then be used to virtually screen large compound libraries to identify other molecules with similar pharmacophoric features, potentially leading to the discovery of new and more potent drug candidates.

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Computational SAR studies aim to correlate the structural features of a molecule with its biological activity. researchgate.netrsc.org For a series of adamantane-containing oxime derivatives, computational methods can be used to calculate various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). By analyzing the correlation between these descriptors and the observed biological activity, a quantitative structure-activity relationship (QSAR) model can be developed. frontiersin.org This model can then be used to predict the activity of newly designed compounds, thereby guiding the optimization of the lead molecule.

Applications in Synthetic Chemistry

Utilization as Precursors for Amine Synthesis

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. For 1-Adamantan-1-yl-ethanone oxime, this reaction would yield 1-(1-adamantyl)ethanamine, a chiral amine with a bulky adamantyl group. This transformation is significant as chiral amines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.

Various reducing agents can be employed for the reduction of ketoximes. Catalytic hydrogenation using transition metal catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide is a common method. For instance, the hydrogenation of a related oxime, 2-indanone oxime, to 2-aminoindan has been achieved with high yield using Raney Ni under basic conditions. Other methods include the use of sodium borohydride in the presence of a catalyst like nano copper on charcoal, which has been shown to reduce various aldoximes and ketoximes to their corresponding amines.

The general reaction for the reduction of this compound to its corresponding primary amine is depicted below:

General Reaction for Amine Synthesis

| Reactant | Reagents | Product |

|---|

While specific studies on the reduction of this compound are not extensively documented in the reviewed literature, the established methodologies for oxime reduction are expected to be applicable. The bulky adamantyl group might influence the reaction conditions required, potentially necessitating more forcing conditions or specific catalytic systems to achieve high yields.

Role in Organocatalysis and Catalyst Design

The adamantane (B196018) scaffold is increasingly utilized in the design of organo- and transition metal catalysts due to its well-defined steric bulk and rigid structure. These properties can influence the stereochemical outcome of a reaction by creating a specific chiral environment around the catalytic center.

While there is no direct evidence of this compound itself being used as an organocatalyst, its derivatives, particularly the corresponding amine, could serve as a precursor for chiral ligands or catalysts. The adamantyl group's lipophilicity can also enhance the solubility of a catalyst in nonpolar organic solvents.

For example, adamantane-containing N-heterocyclic carbene (NHC) ligands have been synthesized and utilized in catalysis. The synthesis of such ligands often starts from a molecule containing the adamantyl group, and the amine derived from this compound could potentially be a starting point for creating novel chiral NHC ligands.

The incorporation of the adamantyl moiety into catalyst structures can be seen in various successful applications, highlighting the potential for future research in this area with adamantyl oxime derivatives.

Synthetic Intermediate for Complex Molecular Architectures

The adamantane moiety is a versatile building block in the synthesis of complex molecules due to its rigidity, lipophilicity, and thermal stability. Adamantane derivatives have been incorporated into a wide range of pharmacologically active compounds and advanced materials.

This compound can serve as a synthetic intermediate to introduce the 1-adamantyl-ethylamino functional group into larger, more complex molecular architectures. The oxime group itself can undergo various transformations beyond reduction. For instance, the Beckmann rearrangement of oximes provides a route to amides, which are fundamental functional groups in many bioactive molecules.

The use of adamantane as a building block is well-established in medicinal chemistry, where it is often introduced to enhance the lipophilicity and pharmacokinetic properties of a drug. The amine derived from this compound could be a valuable synthon for the preparation of new adamantane-containing drug candidates.

Development of Chiral Compounds and Asymmetric Transformations

The reduction of a prochiral ketoxime like this compound presents an opportunity for the asymmetric synthesis of the corresponding chiral amine, 1-(1-adamantyl)ethanamine. The synthesis of enantiomerically pure amines is of great importance in the pharmaceutical industry.

Asymmetric reduction of ketoximes can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The bulky nature of the adamantyl group in this compound makes it a "bulky-bulky" ketone derivative, which can be challenging for asymmetric reduction due to the small difference in size between the two groups attached to the carbonyl carbon.

Biocatalytic methods, employing enzymes such as ketone reductases (KREDs) or alcohol dehydrogenases (ADHs), have shown promise in the asymmetric reduction of such sterically demanding ketones. Protein engineering can be used to tailor the enzyme's active site to accommodate bulky substrates and achieve high enantioselectivity. While specific studies on the asymmetric reduction of this compound are not available, the general principles of asymmetric synthesis suggest that this would be a viable route to the corresponding chiral amine.

Furthermore, chiral adamantane derivatives are sought after for their applications in enantioselective catalysis and as chiral building blocks. The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives, which are inherently chiral, has been a subject of research. The chiral amine derived from this compound could be a valuable precursor in this field.

Applications as Photoacid Generators in Photochemistry

One of the most well-documented applications of adamantyl-containing oxime derivatives is in the field of photochemistry, specifically as photoacid generators (PAGs). PAGs are compounds that generate a strong acid upon exposure to light, and they are critical components in photolithography for the manufacturing of microelectronics.

Oxime esters, including those with adamantyl groups, are known to be excellent PAGs. The adamantyl group is incorporated to improve properties such as transparency in the deep ultraviolet (DUV) region and to control the diffusion of the generated acid within the photoresist material.

Research has shown that oxime-type photoacid generators with adamantyl and perfluoroalkylsulfonyloxy groups exhibit good transparency in the DUV region and have high quantum yields of acid generation. The thermal stability of these PAGs is also an important factor, and it has been found to depend on the structure of the acid precursor group.

Examples of Adamantyl-Containing Oxime Ester PAGs

| Compound Type | Chromophore | Acid Generated | Key Feature |

|---|---|---|---|

| Imino sulfonates | Fluorenone oxime, Thioxanthone oxime | Sulfonic acid | Sensitivity to i-line (365 nm) and g-line (436 nm) light. |

| N-hydroxyimide sulfonates | Thioxanthone | Sulfonic acid | High photosensitivity and thermal stability. |

The photogenerated acid catalyzes a chemical change in the surrounding polymer matrix of the photoresist, leading to a change in its solubility and allowing for the formation of intricate patterns. The bulky and lipophilic nature of the adamantyl group can help to control the diffusion of the acid, which is crucial for achieving high resolution in the lithographic process.

Role in Materials Science Research

Investigation of Liquid Crystal Forming Properties

No studies were found that investigate the potential of 1-Adamantan-1-yl-ethanone oxime to form liquid crystalline phases. The rigid, globular structure of the adamantane (B196018) moiety is a common building block in the design of liquid crystals, but there is no evidence to suggest that this particular oxime derivative has been explored for such properties.

Integration into Polymer Systems for Modified Properties

There is no available research detailing the incorporation of this compound into polymer chains, either as a monomer, a cross-linking agent, or an additive to modify the properties of existing polymer systems.

Applications in Photoresist Technology

The use of adamantane derivatives in photoresist technology is well-established due to their high etch resistance. However, no literature specifically mentions the evaluation or use of this compound in photoresist formulations.

Design and Synthesis of Adamantane-Based Surfactants

While the hydrophobic adamantane group is a candidate for the non-polar tail in surfactant design, there are no published methods for the synthesis of surfactants starting from or incorporating this compound.

Development of Covalent Adaptable Networks (CANs)

Covalent adaptable networks are a class of polymers with dynamic covalent bonds. While oxime chemistry is utilized in the formation of some CANs, there is no research that specifically employs this compound in the development of these materials.

Broader Research Context and Future Directions

General Principles of Adamantane (B196018) Derivatives in Drug Discovery Research

The adamantane moiety, a perfectly symmetrical and rigid tricycle-decane, has carved a significant niche in medicinal chemistry since the discovery of the antiviral activity of amantadine (B194251) in the 1960s. nih.gov Its incorporation into drug molecules is guided by several key principles aimed at optimizing pharmacological profiles.

One of the most exploited features of the adamantane group is its high lipophilicity. nih.gov This property can significantly enhance a drug's ability to cross cellular membranes, thereby improving its absorption, distribution, and bioavailability. The bulky and rigid nature of the adamantane cage also provides a stable scaffold, often protecting adjacent functional groups from metabolic degradation and thereby increasing the drug's in vivo stability and half-life. nih.gov

Furthermore, the three-dimensional structure of adamantane allows for the precise spatial arrangement of substituents, enabling a more effective interaction with biological targets such as enzymes and receptors. nih.gov This has been a successful strategy to move away from the "flat land" of traditional aromatic ring systems in drug design. The adamantane cage has been successfully incorporated into a variety of approved drugs for a range of diseases, underscoring its versatility and importance as a pharmacophore.

Table 1: Examples of FDA-Approved Drugs Containing the Adamantane Moiety

| Drug Name | Therapeutic Use |

| Amantadine | Antiviral, Parkinson's disease |

| Memantine | Alzheimer's disease |

| Rimantadine | Antiviral |

| Tromantadine | Antiviral |

| Adapalene | Acne vulgaris |

| Vildagliptin | Type 2 diabetes |

| Saxagliptin | Type 2 diabetes |

This table presents a selection of drugs where the adamantane scaffold is a key structural component.

Broad Applications of Oximes in Medicinal Chemistry

Oximes, characterized by the R1R2C=NOH functional group, are not merely synthetic intermediates but possess a wide spectrum of biological activities. Their ability to act as both hydrogen bond donors and acceptors makes them valuable for interacting with biological macromolecules. researchgate.net

Historically, oximes gained prominence as reactivators of acetylcholinesterase inhibited by organophosphates, serving as crucial antidotes to nerve agent poisoning. Beyond this, the oxime moiety is a key feature in a number of therapeutic agents. For instance, several cephalosporin (B10832234) antibiotics incorporate an oxime group, which enhances their antibacterial spectrum and efficacy.

The versatility of the oxime functional group is further demonstrated by its presence in compounds with reported anti-inflammatory, antioxidant, antifungal, and anticancer properties. researchgate.netontosight.ai This broad range of activities has spurred significant research into the synthesis and biological evaluation of novel oxime derivatives as potential therapeutic agents for various diseases. For example, derivatives of 2-adamantanone (B1666556) oxime have been synthesized and investigated for their anti-inflammatory and antifungal activities. nih.gov

Emerging Trends in Adamantane and Oxime Chemical Research

The fields of adamantane and oxime chemistry continue to be dynamic areas of research, with several emerging trends pointing towards future applications. In adamantane chemistry, a major focus is on the development of derivatives that can overcome drug resistance. For instance, new adamantane-based compounds are being designed to inhibit strains of the influenza A virus that have developed resistance to older drugs like amantadine and rimantadine.

In oxime chemistry, there is growing interest in their use as versatile building blocks in the synthesis of complex nitrogen-containing heterocyclic compounds, which are themselves important pharmacophores. nih.gov The development of more sustainable and efficient methods for oxime synthesis is also a key research area.

The combination of adamantane and oxime functionalities in hybrid molecules like 1-Adamantan-1-yl-ethanone oxime is an intriguing strategy that could lead to compounds with novel biological activities. The lipophilic adamantane group could serve to anchor the molecule to cellular membranes or within protein binding pockets, while the oxime group provides a site for specific hydrogen bonding interactions.

Methodological Advances in Chemical Synthesis and Characterization

The synthesis of adamantane derivatives often begins with the functionalization of the adamantane core. Direct radical functionalization methods are increasingly being explored to convert C-H bonds to C-C or C-heteroatom bonds, offering more atom-economical routes to substituted adamantanes.

The synthesis of this compound would typically proceed via a classical condensation reaction. The starting material, 1-acetyladamantane, can be reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base. This is a standard and generally high-yielding method for the preparation of ketoximes. nih.gov A similar procedure has been successfully used for the synthesis of (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. nih.gov

Advances in characterization techniques are crucial for unambiguously determining the structure and purity of newly synthesized compounds. For oximes, which can exist as E and Z isomers, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for stereochemical assignment. X-ray crystallography provides definitive proof of structure and conformation in the solid state.

Contributions of Computational and Theoretical Chemistry to Molecular Design and Discovery

Computational and theoretical chemistry have become indispensable tools in modern drug discovery, and their application to adamantane and oxime-containing molecules is no exception. Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic properties of molecules like this compound.

These computational methods allow for the in-silico screening of virtual libraries of compounds, helping to prioritize synthetic efforts on molecules with the highest predicted activity and best pharmacokinetic profiles. For adamantane derivatives, computational studies can model their interaction with target proteins, providing insights into the structural basis of their activity and guiding the design of more potent and selective inhibitors. Similarly, for oximes, theoretical calculations can help to understand their reactivity and the stereochemistry of their isomers, which can be crucial for their biological function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.